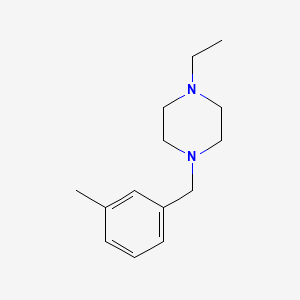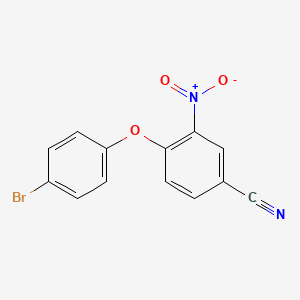
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTAA is a thiazole-based compound that has been synthesized through various methods and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been used as a tool in scientific research to study various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Wirkmechanismus
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the activity of the NF-κB pathway by preventing the translocation of the NF-κB protein to the nucleus. This prevents the activation of genes involved in inflammation and cancer cell growth. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide could focus on its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further studies could also investigate the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and its interactions with other biological pathways. Additionally, research could focus on developing more efficient synthesis methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and improving its solubility and bioavailability.
Synthesemethoden
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isocyanate. Another method involves the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isothiocyanate. The resulting product is then purified through column chromatography to obtain pure N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSWEPTQDDZMK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
